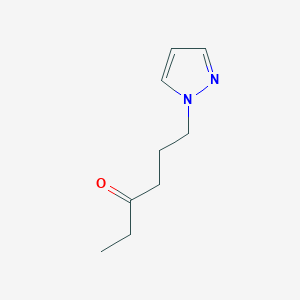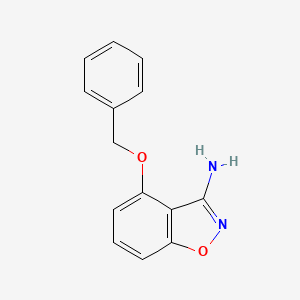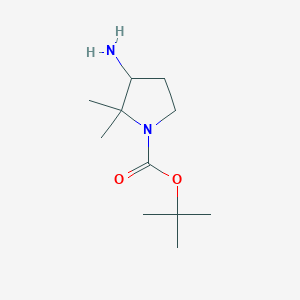
Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate
説明
Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-8(12)11(13,4)5/h8H,6-7,12H2,1-5H3 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with a tert-butyl group, an amino group, and a carboxylate group.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Asymmetric Synthesis and Heterocycle Formation
Chiral sulfinamides, closely related to the tert-butyl group in the compound of interest, have been extensively used in asymmetric synthesis, especially in forming structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These structures are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental Occurrence and Fate
Studies on synthetic phenolic antioxidants, which share structural similarities with tert-butyl groups, focus on their environmental occurrence, fate, and human exposure. These compounds, including tert-butyl derivatives, have been found in various matrices, indicating the importance of understanding their environmental impact and degradation pathways (Liu & Mabury, 2020).
Bioactive Compound Synthesis
Compounds containing tertiary butyl groups, similar to the one , have been synthesized and identified for their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the relevance of tert-butyl groups in designing bioactive molecules for pharmaceutical and cosmetic applications (Dembitsky, 2006).
Advanced Material and Chemical Synthesis
The tert-butyl group is instrumental in the synthesis of complex molecules, such as vandetanib, showcasing its utility in creating compounds with high commercial and therapeutic value. This underscores the significance of tert-butyl derivatives in material science and industrial chemistry (Mi, 2015).
Environmental Technologies and Bioseparation
In environmental and bioseparation technologies, tert-butyl derivatives are used in nonchromatographic bioseparation processes, indicating their potential in green and efficient separation techniques. This application is crucial for the purification of bioactive molecules from natural sources, reflecting the compound's relevance in sustainable technologies (Yan et al., 2018).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-8(12)11(13,4)5/h8H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAWEXSQVWRIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)
![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)
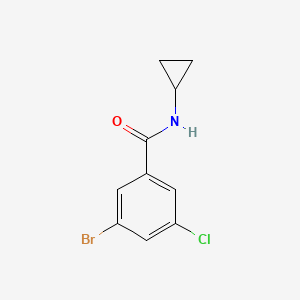


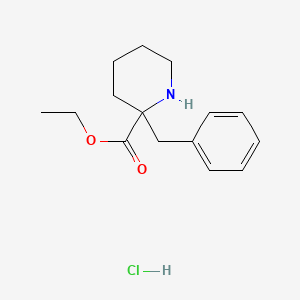
amine](/img/structure/B1411814.png)

